molecular formula C21H25N3O3S B14920966 N-(4-butoxyphenyl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

N-(4-butoxyphenyl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

Cat. No.: B14920966
M. Wt: 399.5 g/mol
InChI Key: OILJRVKVGZMDTD-UHFFFAOYSA-N
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Description

N~1~-(4-BUTOXYPHENYL)-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-BUTOXYPHENYL)-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

    Formation of the Amide Bond: The final step involves the coupling of the benzimidazole derivative with 4-butoxyphenyl acetic acid using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the butoxy group.

    Reduction: Reduction reactions could target the nitro groups if present or the benzimidazole ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: Benzimidazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.

Biology

    Antimicrobial Agents: Benzimidazole derivatives are known for their antimicrobial properties.

    Enzyme Inhibitors: They can act as inhibitors for various enzymes, making them useful in biochemical research.

Medicine

    Anticancer Agents: Some benzimidazole derivatives have shown promise as anticancer agents.

    Antiviral Agents: They are also studied for their potential antiviral activities.

Industry

    Dyes and Pigments: Benzimidazole derivatives are used in the production of dyes and pigments.

    Pharmaceutical Intermediates: They serve as intermediates in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(4-BUTOXYPHENYL)-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE would depend on its specific biological activity. Generally, benzimidazole derivatives exert their effects by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(4-METHOXYPHENYL)-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
  • N~1~-(4-ETHOXYPHENYL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE

Uniqueness

N~1~-(4-BUTOXYPHENYL)-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the specific substitution pattern on the phenyl and benzimidazole rings, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C21H25N3O3S

Molecular Weight

399.5 g/mol

IUPAC Name

N-(4-butoxyphenyl)-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H25N3O3S/c1-3-5-12-27-16-8-6-15(7-9-16)22-20(25)14-28-21-23-18-11-10-17(26-4-2)13-19(18)24-21/h6-11,13H,3-5,12,14H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

OILJRVKVGZMDTD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)OCC

Origin of Product

United States

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